molecular formula C18H17FN4O2 B2626861 4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1796968-46-1

4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No. B2626861
M. Wt: 340.358
InChI Key: YLLIYUWOIUSSCE-UHFFFAOYSA-N
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Description

4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is also known as JNJ-10229570 and is a selective antagonist of the nociceptin/orphanin FQ receptor.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • The synthesis of complex molecules incorporating elements of the target compound structure, such as cyano, fluorophenyl, and piperidine moieties, has been a focus for developing compounds with potential non-linear optical (NLO) properties and for examining their molecular docking and potential anticancer activities. For instance, compounds synthesized through multi-component reactions were characterized using techniques like FT-IR, NMR, and X-ray diffraction, demonstrating their potential for further biomedical applications, including anticancer activity due to their interactions with biological targets like tubulin (R. Jayarajan et al., 2019) R. Jayarajan et al., 2019.

Biomedical Applications

  • The detailed analysis of compounds structurally related to our target compound has led to the development of new positron emission tomography (PET) tracers for the serotonin 5-HT(1A) receptors, indicating their utility in neuropsychiatric disorder quantification (Gonzalo García et al., 2014) Gonzalo García et al., 2014.
  • Compounds with modifications on the piperidine and fluorophenyl groups have been explored as inhibitors for the Met kinase superfamily, showing significant promise in cancer treatment through oral efficacy in tumor models, indicating the therapeutic potential of derivatives of our target compound (G. M. Schroeder et al., 2009) G. M. Schroeder et al., 2009.
  • Research into the orexin-1 receptor mechanisms with compounds structurally related to the target molecule has uncovered their significant role in compulsive food consumption, hinting at potential treatments for binge eating and other eating disorders (L. Piccoli et al., 2012) L. Piccoli et al., 2012.

properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O2/c19-15-5-1-2-6-16(15)22-18(24)23-10-7-14(8-11-23)25-17-13(12-20)4-3-9-21-17/h1-6,9,14H,7-8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLIYUWOIUSSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyanopyridin-2-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide

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